ethyl 5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-3-ethyl-2-oxotetrahydrofuran-3-carboxylate (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-3-ETHYL-2-OXOOXOLANE-3-CARBOXYLATE is a complex organic compound featuring a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are often found in pharmaceutical compounds
Preparation Methods
The synthesis of ETHYL 5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-3-ETHYL-2-OXOOXOLANE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzimidazole derivative with an appropriate oxolane carboxylate under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-3-ETHYL-2-OXOOXOLANE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s benzimidazole moiety is known for its biological activity, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-3-ETHYL-2-OXOOXOLANE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 1-ETHYL-5-METHYL-1H-1,3-BENZODIAZOL-2-AMINE
- 2-[(1H-BENZIMIDAZOL-1-YL)-METHYL]BENZOIC ACID
ETHYL 5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-3-ETHYL-2-OXOOXOLANE-3-CARBOXYLATE is unique due to its specific structure, which combines the benzimidazole moiety with an oxolane carboxylate, potentially offering distinct biological and chemical properties .
Properties
Molecular Formula |
C17H20N2O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-ethyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C17H20N2O4S/c1-3-17(14(20)22-4-2)9-11(23-15(17)21)10-24-16-18-12-7-5-6-8-13(12)19-16/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,19) |
InChI Key |
MAXUMEIVVUHYLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(OC1=O)CSC2=NC3=CC=CC=C3N2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.